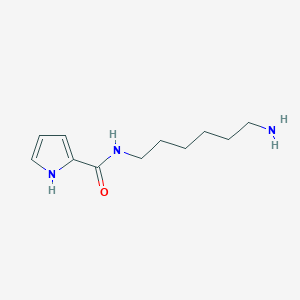
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with an aminohexyl group at the nitrogen atom and a carboxamide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 1H-pyrrole-2-carboxylic acid with 6-aminohexylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond between the carboxylic acid and the amine group. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminohexyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminohexyl group may yield oxo derivatives, while reduction of the carboxamide group may produce the corresponding amine.
科学的研究の応用
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyrrole derivatives with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexyl group may facilitate binding to these targets, while the pyrrole ring and carboxamide group contribute to the overall molecular recognition and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Known for its use as a calmodulin inhibitor.
N-(6-Aminohexyl)-1-naphthalenesulfonamide: Another calmodulin inhibitor with similar structural features.
Uniqueness
N-(6-Aminohexyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of a pyrrole ring, aminohexyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
500734-86-1 |
|---|---|
分子式 |
C11H19N3O |
分子量 |
209.29 g/mol |
IUPAC名 |
N-(6-aminohexyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H19N3O/c12-7-3-1-2-4-8-14-11(15)10-6-5-9-13-10/h5-6,9,13H,1-4,7-8,12H2,(H,14,15) |
InChIキー |
IWEXTOWSPACJNS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(=O)NCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


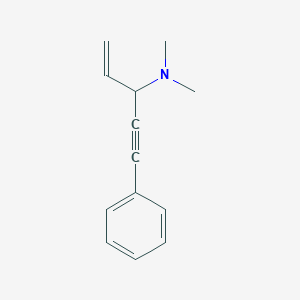
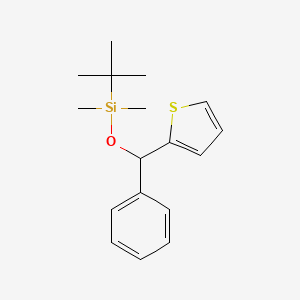
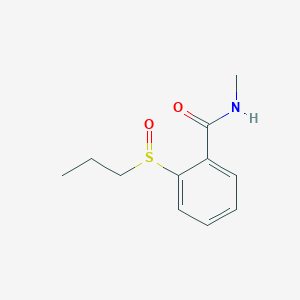
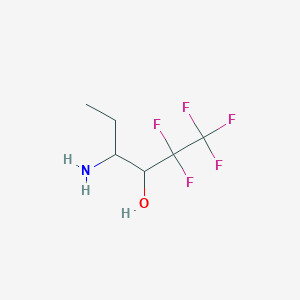

![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
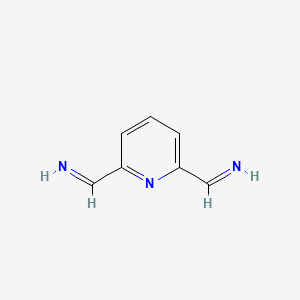
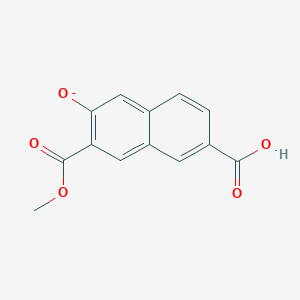
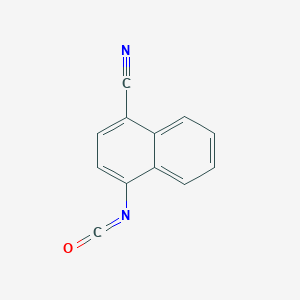
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
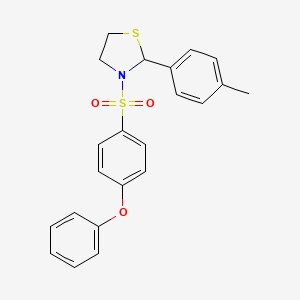
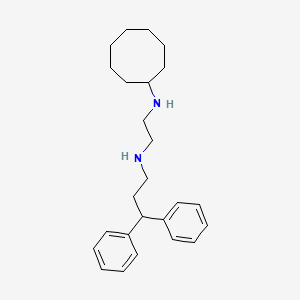
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
